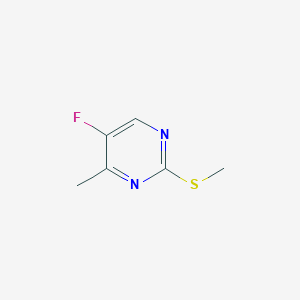

5-Fluoro-4-methyl-2-(methylthio)pyrimidine

Übersicht

Beschreibung

5-Fluoro-4-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H5FN2S . It has a molecular weight of 144.17 . This compound is used in various research and industrial applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . For instance, one study reported the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which were then efficiently derivatized to yield novel compounds with potential as kinase inhibitors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound. This ring is substituted with a fluorine atom at the 5th position, a methyl group at the 4th position, and a methylthio group at the 2nd position .Chemical Reactions Analysis

The chemical reactions involving this compound are typically centered around its pyrimidine core. For instance, one study reported the use of this compound in the synthesis of kinase inhibitors, where it was used to prepare 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

5-Fluoro-4-methyl-2-(methylthio)pyrimidine has been studied extensively for its potential in synthesizing derivatives that exhibit antitumor activities. For instance, Rosowsky et al. (1981) synthesized an acyclonucleoside derivative of 5-fluorouracil, utilizing 5-fluoro-4-(methylthio)-2-[(trimethylsilyl)oxy]pyrimidine, which demonstrated significant inhibitory activity against L1210 mouse leukemia cells and showed an increase in survival when administered to leukemic mice, without evident host toxicity (Rosowsky, Kim, & Wick, 1981).

Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) discussed the role of fluorinated pyrimidines, including derivatives of 5-fluorouracil, in cancer treatment. The paper highlighted the synthesis methods, including the incorporation of radioactive and stable isotopes to study metabolism and biodistribution. The review also delved into the mechanistic insights of how these compounds interfere with nucleic acid structure and dynamics, shedding light on their potential in personalized cancer treatment (Gmeiner, 2020).

Inhibition of Corrosion

This compound and its derivatives have been explored for their corrosion inhibition properties. Kaya et al. (2016) performed quantum chemical calculations and molecular dynamics simulations on derivatives of this compound, revealing their potential as corrosion inhibitors for iron, making them valuable for industrial applications (Kaya et al., 2016).

Application in Fluorescence and Photophysical Studies

The derivatives of this compound have also been investigated for their photophysical properties. Ebrahimpour et al. (2017) synthesized a series of derivatives and analyzed them using fluorescence emission spectroscopy, demonstrating their potential in fluorescence-based applications and photophysical characterization (Ebrahimpour et al., 2017).

Wirkmechanismus

While the specific mechanism of action for 5-Fluoro-4-methyl-2-(methylthio)pyrimidine is not mentioned in the search results, fluorinated pyrimidines in general have been shown to have potential therapeutic applications. For instance, 5-Fluorouracil, a widely used fluorinated pyrimidine, is used to treat cancer by inhibiting thymidylate synthase .

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-4-methyl-2-(methylthio)pyrimidine is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion and inhalation, not getting the compound in eyes or on skin, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

5-fluoro-4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLECIUDZMBISNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)

![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)

![4-[(1S)-(4-Dimethylamino)-1-(4-fluotophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B1445944.png)

![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)